ethyl 2-[(ethylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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Overview
Description
ETHYL 2-[(ETHYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(ETHYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like pyridine and catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(ETHYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
ETHYL 2-[(ETHYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(ETHYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-AMINO-4H-5,5-DIMETHYL-4H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
- ETHYL 2-[(METHYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Uniqueness
ETHYL 2-[(ETHYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both ethylcarbamoyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H22N2O4S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 2-(ethylcarbamoylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C15H22N2O4S/c1-5-16-14(19)17-12-11(13(18)20-6-2)9-7-15(3,4)21-8-10(9)22-12/h5-8H2,1-4H3,(H2,16,17,19) |
InChI Key |
BHZUOJSMSHDNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)OCC |
Origin of Product |
United States |
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